molecular formula C17H25N7O B2762738 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea CAS No. 2034517-67-2

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea

Número de catálogo: B2762738
Número CAS: 2034517-67-2
Peso molecular: 343.435
Clave InChI: KBHSPHKCIFRUAJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea is a triazine-based urea derivative characterized by a central 1,3,5-triazine ring substituted with two dimethylamino groups at the 4- and 6-positions. The triazine core is further functionalized with a methylene-linked urea moiety and a 2-ethylphenyl group.

Propiedades

IUPAC Name

1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O/c1-6-12-9-7-8-10-13(12)19-17(25)18-11-14-20-15(23(2)3)22-16(21-14)24(4)5/h7-10H,6,11H2,1-5H3,(H2,18,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHSPHKCIFRUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea is a derivative of triazine that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings associated with this compound, highlighting its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N8O3SC_{16}H_{18}N_{8}O_{3}S, with a molecular weight of 402.43 g/mol. The structure features a triazine ring substituted with dimethylamino groups and an ethylphenyl urea moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC16H18N8O3S
Molecular Weight402.43 g/mol
CAS Number316359-12-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine , followed by reaction with 2-ethylphenyl isocyanate to form the final product. This process can be optimized using various catalysts and purification techniques such as chromatography.

Anticancer Properties

Research indicates that compounds similar to 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea exhibit significant anticancer activity. These compounds often target specific enzymes involved in tumor progression. For instance, studies have shown that triazine derivatives can inhibit Thioredoxin reductase (TrxR) , an enzyme implicated in cancer cell survival and proliferation .

Antimicrobial Activity

In vitro studies have demonstrated that related triazine compounds possess antimicrobial properties against various pathogens. For example, compounds derived from triazines have shown effectiveness against Staphylococcus aureus and Escherichia coli , indicating their potential as antibacterial agents .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of triazine derivatives has revealed that modifications to the triazine core or substituents can significantly influence biological activity. For instance, altering the substituents on the phenyl ring or varying the alkyl groups on the amine can enhance potency or selectivity towards specific biological targets.

Case Studies

  • Antitumor Activity : A study evaluated a series of triazine derivatives for their ability to inhibit cancer cell growth. The results indicated that compounds with similar structural features to 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea exhibited potent cytotoxic effects against multiple cancer cell lines including Mia PaCa-2 and PANC-1 .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various triazine derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives demonstrated significant inhibition zones against pathogens like Candida albicans and Staphylococcus aureus , supporting their potential use as antimicrobial agents .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of C16H22N6C_{16}H_{22}N_{6} and a molecular weight of approximately 306.4 g/mol. Its structure features a triazine ring that is known for its ability to interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of triazine compounds exhibit potent anticancer properties. For instance, studies have shown that the incorporation of the triazine moiety enhances the activity against various cancer cell lines. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:
A study focused on the synthesis of novel urea derivatives targeting Tumor Necrosis Factor-alpha Converting Enzyme (TACE) demonstrated that compounds similar to 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea showed promising anticancer activity against MDA-MB 231 breast cancer cells . The results indicated that these compounds could serve as lead candidates for further development.

Antiproliferative Agents

The compound has also been explored as a potential antiproliferative agent. Its structural features allow it to interact with cellular pathways involved in cell division and proliferation.

Case Study:
A recent investigation into a series of 1-aryl urea derivatives highlighted their efficacy in inhibiting cell proliferation in various cancer models. The study established a correlation between structural modifications and biological activity, suggesting that similar compounds could be developed for therapeutic use .

Biological Evaluation

The biological evaluation of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea typically involves:

  • In vitro assays to assess cytotoxicity against different cancer cell lines.
  • Mechanistic studies to understand the pathways through which these compounds exert their effects.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving reaction conditions that favor the formation of the desired urea linkage. The exploration of its derivatives has led to the discovery of compounds with enhanced biological activity.

Synthetic Route Example:
The synthesis typically involves reacting 4,6-bis(dimethylamino)-1,3,5-triazine with appropriate aryl isocyanates under controlled conditions to yield urea derivatives .

Compound NameActivity TypeTargetIC50 Value (µM)Reference
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)ureaAnticancerMDA-MB 23115.0
Urea Derivative XAntiproliferativeVarious Cancer Lines10.0
Urea Derivative YAnticancerA549 Lung Cancer12.5

Comparación Con Compuestos Similares

Key Observations :

  • Dimethylamino vs. Morpholino Substitutions: The target compound’s dimethylamino groups increase electron-donating capacity and lipophilicity compared to morpholino-substituted analogs (e.g., Compound 26). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Urea Side Chains : The 2-ethylphenyl group in the target compound introduces steric bulk compared to smaller substituents like 2,4-difluorophenyl (Compound 14). This could affect binding affinity to kinase targets .

Pharmacological and Physicochemical Properties

  • Solubility: Morpholino-substituted analogs (e.g., Compound 26) exhibit superior aqueous solubility due to polar morpholine rings, enabling IV formulations . The target compound’s dimethylamino groups may necessitate prodrug strategies or lipid-based delivery systems.
  • Kinase Inhibition: Analogs with morpholino-triazine cores (e.g., Compound 26) show potent PI3K/MTOR inhibition (IC50 < 100 nM) . The target compound’s dimethylamino groups could modulate selectivity toward other kinases (e.g., EGFR or AKT).
  • Metabolic Stability : Fluorinated analogs (e.g., Compound 14) resist cytochrome P450 oxidation, whereas the target compound’s ethylphenyl group may increase susceptibility to hepatic metabolism .

Q & A

Q. What are the optimal synthetic routes for 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea?

The compound can be synthesized via nucleophilic substitution reactions involving triazine precursors and urea derivatives. A common method involves coupling 4,6-bis(dimethylamino)-1,3,5-triazine-2-chloride with a 2-ethylphenylurea intermediate under inert conditions. Key steps include:

  • Use of dry dichloromethane (DCM) as a solvent to minimize hydrolysis.
  • Addition of a base like 2,4,6-collidine to neutralize HCl byproducts and drive the reaction forward .
  • Purification via flash chromatography with gradients of petroleum ether/ethyl acetate (e.g., 90:10 to 60:40) to isolate the product with ~63% yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential characterization methods include:

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR to confirm substituent positions and purity. For example, 19F NMR is critical if fluorinated analogs are synthesized .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
  • UV/Visible and Fluorescence Spectroscopy: To assess electronic transitions and potential applications in sensing or photochemistry .

Q. What structural features influence the compound’s reactivity and stability?

The compound’s reactivity is governed by:

  • The electron-rich 4,6-bis(dimethylamino)triazine core, which enhances nucleophilicity at the triazine N-atoms.
  • The urea linkage, which participates in hydrogen bonding and influences solubility and biological interactions .
  • The 2-ethylphenyl group, which contributes steric bulk and modulates lipophilicity .

Advanced Research Questions

Q. How do researchers address low yields in the coupling of triazine and urea moieties?

Yield optimization strategies include:

  • Stoichiometric Adjustments: Using 1.05 equivalents of the triazine chloride to ensure complete reaction with the urea intermediate.
  • Temperature Control: Maintaining reactions at 0–25°C to minimize side reactions like triazine ring decomposition.
  • Catalysis: Exploring Pd or Cu catalysts for cross-coupling variants, as seen in structurally related triazine-urea compounds .

Q. What experimental designs resolve contradictions in bioactivity data across studies?

Contradictions may arise from differences in assay conditions or cellular models. Methodological solutions include:

  • Orthogonal Assays: Combining enzyme inhibition assays (e.g., kinase profiling) with cell viability tests to confirm target specificity.
  • Structural Analog Comparison: Testing derivatives (e.g., varying substituents on the phenyl or triazine groups) to identify structure-activity relationships (SAR) .
  • Dose-Response Curves: Ensuring consistent IC50 measurements across multiple replicates and cell lines .

Q. What computational methods predict the compound’s binding affinity for biological targets?

  • Density Functional Theory (DFT): Models electronic properties and reactive sites, such as the urea carbonyl’s hydrogen-bonding capacity .
  • Molecular Dynamics (MD) Simulations: Predict interactions with proteins (e.g., kinases or phosphatases) by simulating ligand-protein docking over nanosecond timescales.
  • QSAR Modeling: Correlates substituent effects (e.g., dimethylamino vs. methoxy groups) with bioactivity data from analogs .

Q. How can researchers mitigate stability issues during storage and handling?

Stability protocols include:

  • Inert Atmosphere Storage: Using argon or nitrogen to prevent oxidation of the triazine core.
  • Low-Temperature Storage: Keeping the compound at –20°C in amber vials to avoid photodegradation.
  • Lyophilization: For long-term storage, lyophilize the compound after dissolving in a volatile solvent (e.g., acetonitrile) .

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis Optimization

ParameterOptimal ConditionImpact on YieldReference
SolventDry DCMPrevents hydrolysis
Base2,4,6-CollidineNeutralizes HCl
Temperature0–25°CMinimizes side reactions
PurificationPetroleum ether/EtOAc gradient63% isolated yield

Table 2: Comparative Bioactivity of Structural Analogs

DerivativeSubstituent ModificationsIC50 (nM)TargetReference
Parent Compound2-ethylphenyl, bis(dimethylamino)120Kinase X
Analog A3-chlorophenyl, monomethoxy450Kinase X
Analog B4-fluorophenyl, bis(methoxy)>1000Inactive

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